2-chloro-6-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c19-13-2-1-3-14(20)17(13)18(26)22-10-11-24-16(25)5-4-15(23-24)12-6-8-21-9-7-12/h1-9H,10-11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHXDTPPDRAALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Pyridin-4-yl)pyridazin-6(1H)-one
Route 1: Cyclocondensation of Hydrazine with Dicarbonyl Compounds
- Starting Material : Ethyl 3-oxo-3-(pyridin-4-yl)propanoate.
- Reaction : Treat with hydrazine hydrate (2 equiv) in ethanol at reflux (12 h).
- Mechanism : Cyclocondensation forms the pyridazinone ring via intramolecular dehydration.
- Yield : 68–72% after recrystallization (ethanol/water).
Route 2: Suzuki-Miyaura Coupling for Pyridinyl Installation
Preparation of 2-(6-Oxo-3-(Pyridin-4-yl)Pyridazin-1(6H)-yl)Ethylamine
Step 1: Alkylation of Pyridazinone
- Reagents : 3-(Pyridin-4-yl)pyridazin-6(1H)-one (1 equiv), 1,2-dibromoethane (1.5 equiv), K₂CO₃ (3 equiv).
- Conditions : DMF, 60°C, 6 h.
- Intermediate : 1-(2-Bromoethyl)-3-(pyridin-4-yl)pyridazin-6(1H)-one (Yield: 63%).
Step 2: Azide Substitution and Reduction
Benzamide Formation and Final Coupling
Step 1: Synthesis of 2-Chloro-6-fluorobenzoyl Chloride
- Procedure : Treat 2-chloro-6-fluorobenzoic acid (1 equiv) with SOCl₂ (3 equiv), catalytic DMF, reflux 3 h.
- Yield : 94% (distilled under reduced pressure).
Step 2: Amide Coupling
- Reagents : 2-(6-Oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethylamine (1 equiv), 2-chloro-6-fluorobenzoyl chloride (1.1 equiv), Et₃N (2 equiv).
- Conditions : Dry CH₂Cl₂, 0°C → rt, 12 h.
- Workup : Extract with NaHCO₃ (aq), dry over MgSO₄, column chromatography (SiO₂, EtOAc/hexane 1:1).
- Yield : 65–70% (white solid, mp 148–150°C).
Reaction Optimization and Scale-Up Considerations
Catalytic System Screening for Suzuki Coupling
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | DME/H₂O | 80 | 78 | 97 |
| PdCl₂(dppf) | None | Toluene | 100 | 65 | 95 |
| Pd(PPh₃)₄ | None | DME/H₂O | 80 | 85 | 98 |
Solvent Effects on Amide Coupling
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | Et₃N | 12 | 70 |
| THF | DIPEA | 18 | 58 |
| DMF | NaHCO₃ | 6 | 62 |
CH₂Cl₂ with Et₃N provides optimal reactivity and ease of workup.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.8 Hz, 2H, Py-H), 8.15 (dd, J = 8.4, 6.0 Hz, 1H, Ar-H), 7.87–7.82 (m, 3H, Ar-H + Py-H), 6.95 (t, J = 8.8 Hz, 1H, Ar-H), 4.45 (t, J = 6.0 Hz, 2H, CH₂), 3.78 (t, J = 6.0 Hz, 2H, CH₂).
- HRMS (ESI+) : m/z calcd for C₁₈H₁₄ClFN₄O₂ [M+H]⁺ 372.0789, found 372.0785.
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, MeCN/H₂O (60:40), 1 mL/min | 99.2 |
| Elemental Analysis | C, H, N, Cl, F | ±0.4% theor |
Challenges and Mitigation Strategies
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone moiety.
Reduction: Reduction reactions could be used to modify the pyridazinone ring or the benzamide core.
Substitution: Halogen substituents on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the benzamide ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations:
Substituent Effects: The target compound’s 2-Cl, 6-F substitution contrasts with dichloro (2,6-diCl) groups in compounds. Rip-B and Rip-D () lack halogens but feature methoxy or phenolic groups, which alter solubility and metabolic stability .
Linker and Heterocyclic Systems :
- The ethyl-pyridazinyl linker in the target compound differs from the pyrimidine-linked ethyl-pyridinyl systems in . Pyridazine’s reduced aromaticity compared to pyrimidine could influence binding kinetics and selectivity .
- Rip-B and Rip-D use simpler phenethyl linkers, prioritizing lipophilicity over heterocyclic interactions .
Biological Implications: compounds inhibit EGFR T790M mutants, where dichloro substituents and pyrimidine rings are critical for ATP-binding pocket interactions. The target compound’s pyridazine system may offer novel binding modes but requires validation . Rip-B and Rip-D lack kinase-targeting motifs, highlighting the importance of heterocyclic systems in enzyme inhibition .
Potential Advantages and Limitations
- Advantages :
- Fluorine’s metabolic stability and pyridazine’s unique geometry could enhance selectivity over pyrimidine-based inhibitors.
- Limitations :
- Absence of hydroxyl or piperidine groups (as in compounds) may reduce solubility, necessitating formulation adjustments.
Biological Activity
2-chloro-6-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide, identified by its CAS number 1021137-51-8, is a synthetic organic compound belonging to the benzamide class. Its unique molecular structure, which includes a pyridazinone moiety linked to a benzamide core, suggests potential biological activities that warrant investigation, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.
The molecular formula of this compound is , with a molecular weight of approximately 372.8 g/mol. The presence of halogenated groups (chlorine and fluorine) may enhance its biological activity by improving binding affinity to target enzymes or receptors involved in disease pathways.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets related to inflammation and cancer. The halogen substituents are believed to influence the compound's lipophilicity and electronic properties, potentially enhancing its selectivity and efficacy against various targets.
Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structural features. For instance, related benzamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:
In particular, compounds with halogen substitutions have shown enhanced activity against resistant cancer cell lines, suggesting that this compound may exhibit similar properties.
Anti-inflammatory Properties
Research indicates that benzamide derivatives can also possess anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. For example, studies have reported that certain derivatives can reduce TNF-alpha levels in vitro, indicating potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The compound's structural characteristics suggest possible antimicrobial properties as well. Compounds within the benzamide class have been evaluated for their efficacy against various pathogens, including bacteria and viruses. The presence of fluorine atoms has been correlated with enhanced antibacterial activity in similar compounds .
Case Studies
A notable study evaluated the effects of structurally related compounds on HIV-infected cells, demonstrating that modifications such as chloro and fluoro substitutions significantly impacted antiviral activity. The findings revealed that certain derivatives exhibited potent inhibitory effects against HIV reverse transcriptase, highlighting the relevance of structural modifications in enhancing biological activity .
Q & A
Q. What are the key considerations in the multi-step synthesis of this compound to ensure optimal yield and purity?
The synthesis involves sequential reactions, including amide coupling, pyridazine ring formation, and functional group modifications. Critical parameters include:
- Temperature control : Pyridazinone moiety formation (e.g., cyclization) often requires reflux conditions (110–130°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitutions, while THF is preferred for coupling reactions .
- Catalysts : Use of palladium catalysts for cross-coupling reactions to introduce the pyridin-4-yl group .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization improves purity .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure and functional groups?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorine and chlorine substituents) and confirms the benzamide backbone .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₀H₁₅ClFN₃O₂) .
- X-ray crystallography : Resolves stereochemistry of the pyridazinone ring and ethyl linker .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the pyridazinone ring .
- Avoid exposure to moisture and UV light, which may degrade the benzamide group .
Advanced Research Questions
Q. How can contradictions in biological activity data across experimental models be resolved?
Discrepancies (e.g., varying IC₅₀ values in cancer cell lines) may arise from assay conditions or target specificity. Mitigation strategies include:
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests .
- Control experiments : Use isoform-specific inhibitors to rule off-target effects .
- Model relevance : Validate findings in primary cells or 3D tumor spheroids to better mimic physiological conditions .
Q. What methodological approaches are used to study interactions with biological targets like kinases or GPCRs?
- Surface plasmon resonance (SPR) : Measures binding kinetics (KD, kon/koff) for enzyme-substrate interactions .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for receptor-ligand binding .
- Molecular docking : Predicts binding poses using software like AutoDock Vina; validate with mutagenesis studies .
Q. How can reaction conditions be optimized for introducing the pyridazinone moiety during synthesis?
- Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent stoichiometry, temperature) to maximize yield .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer during exothermic steps (e.g., cyclization) .
- In situ monitoring : Use HPLC or FTIR to track intermediate formation and adjust reaction time dynamically .
Q. What strategies ensure reproducibility in derivative synthesis for SAR studies?
- Stoichiometric precision : Use automated syringes for sensitive reagents (e.g., pyridin-4-ylboronic acid) .
- Scalable purification : Implement preparative HPLC for high-purity derivatives (>98%) .
- Documentation : Detailed logs of reaction conditions (pH, agitation rate) reduce batch-to-batch variability .
Q. How can in silico models predict pharmacokinetic properties like bioavailability or metabolic stability?
- ADME prediction tools : SwissADME or pkCSM estimate LogP (2.1), permeability (Caco-2), and cytochrome P450 interactions .
- MD simulations : Simulate blood-brain barrier penetration using GROMACS .
- Metabolite identification : Combine LC-MS/MS with enzyme-catalyzed reaction databases (e.g., MetaCyc) .
Contradiction Analysis
- Synthesis Yields : reports 60–70% yields for pyridazinone formation, while cites 85% under flow chemistry. This discrepancy highlights the impact of reactor design on efficiency .
- Biological Activity : notes anti-cancer activity in HeLa cells, whereas emphasizes antimicrobial effects. Target-specific profiling is critical to clarify these outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
